Home > Products > Building Blocks P2650 > ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid
([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid - 842972-47-8

([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid

Catalog Number: EVT-1620304
CAS Number: 842972-47-8
Molecular Formula: C7H6N4O3
Molecular Weight: 194.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid and its derivatives represent a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. These compounds are characterized by a [, , ]triazolo[4,3-b]pyridazine core structure functionalized with an acetic acid moiety at the 6-position via an oxygen linker. While the parent compound itself might not be extensively studied, its derivatives, particularly esters, have been explored for their antiproliferative properties against endothelial and tumor cells [].

Synthesis Analysis

The synthesis of ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid derivatives, specifically a series of [, , ]triazolo[4,3-b]pyridazin-6-yloxy derivatives of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides, involved the replacement of a benzamidine moiety with a [, , ]triazolo[4,3-b]pyridazine-6-yl group []. This suggests a possible synthetic route involving the reaction of a suitable precursor containing the [, , ]triazolo[4,3-b]pyridazin-6-ol scaffold with an appropriately protected acetic acid derivative.

Molecular Structure Analysis

While the provided literature doesn't delve into the specific structural analysis of ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid, it's important to note that the [, , ]triazolo[4,3-b]pyridazine core is planar and aromatic, contributing to its stability. The acetic acid side chain introduces a degree of flexibility to the molecule and provides a potential site for further derivatization or interactions with biological targets.

Mechanism of Action

The mechanism of action for the antiproliferative activity of the ethyl ester derivatives of ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid has not been elucidated in the provided papers []. Further research is needed to understand the specific molecular targets and pathways involved.

Applications

([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid derivatives, particularly the ethyl esters, have demonstrated potential as antiproliferative agents in scientific research. They have shown inhibitory activity against the proliferation of endothelial and tumor cells []. This suggests their potential application in exploring novel therapeutic strategies for cancer and diseases associated with abnormal angiogenesis.

2-(([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Derivatives:

  • Compound Description: This group of compounds features a [, , ]triazolo[4,3-b]pyridazin-6-yloxy moiety linked to a 2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold through a methylene bridge. While they lack the thrombin inhibitory and fibrinogen receptor antagonistic activities of their benzamidine-containing precursors, these derivatives, particularly in their ester form (R = Et), demonstrate inhibitory effects on the proliferation of endothelial and tumor cells [].
  • Relevance: These compounds share the core [, , ]triazolo[4,3-b]pyridazin-6-yloxy structure with ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid, differing in the substituent attached to the oxygen atom. This structural similarity suggests potential shared synthetic pathways and potential for overlapping biological activities.

N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides:

  • Compound Description: These compounds serve as precursors to the aforementioned 2-(([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives. They are characterized by a benzamidine group, which confers thrombin inhibitory and fibrinogen receptor antagonistic activities. This activity is lost upon replacement of the benzamidine with the [, , ]triazolo[4,3-b]pyridazine-6-yl moiety. []
  • Relevance: While lacking the [, , ]triazolo[4,3-b]pyridazin-6-yloxy core, these compounds are direct synthetic precursors to related compounds of ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid. They highlight the impact of specific structural modifications on biological activity within this class of compounds.

4-(pyrazol-3-yl)[1,2,4]triazolo[4,3-a]quinoxaline derivatives:

  • Compound Description: These derivatives are formed by reacting a substituted 2-chloro-3-(pyrazol-3-yl)quinoxaline with aroylhydrazines followed by a cyclization step []. The compounds exhibit a fused ring system incorporating both pyrazole and triazole moieties within a quinoxaline framework.
  • Relevance: Although these compounds do not directly contain the ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid structure, they showcase the versatility of triazole chemistry in constructing diverse heterocyclic systems. This diversity highlights the potential for exploring related triazole-based structures similar to ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid with potentially useful biological activities.

Properties

CAS Number

842972-47-8

Product Name

([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid

IUPAC Name

2-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)acetic acid

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

InChI

InChI=1S/C7H6N4O3/c12-7(13)3-14-6-2-1-5-9-8-4-11(5)10-6/h1-2,4H,3H2,(H,12,13)

InChI Key

KCCUGNPBQXGXGB-UHFFFAOYSA-N

SMILES

C1=CC(=NN2C1=NN=C2)OCC(=O)O

Canonical SMILES

C1=CC(=NN2C1=NN=C2)OCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.